molecular formula C18H24N2O3 B2379367 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 896072-11-0

6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2379367
CAS No.: 896072-11-0
M. Wt: 316.401
InChI Key: PSEBLDPPAVHMEZ-UHFFFAOYSA-N
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Description

Its structure features:

  • A 6-ethyl group on the chromenone core.
  • A 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl) substituent, introducing a piperazine ring modified with a hydroxyethyl group.

Properties

IUPAC Name

6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEBLDPPAVHMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-2H-chromen-2-one and 4-(2-hydroxyethyl)piperazine.

    Formation of Piperazinylmethyl Intermediate: The 4-(2-hydroxyethyl)piperazine is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form the piperazinylmethyl intermediate.

    Coupling Reaction: The piperazinylmethyl intermediate is then coupled with 6-ethyl-2H-chromen-2-one under basic conditions to form the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazinyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Material Science: The chromen-2-one core structure imparts unique optical and electronic properties to the compound, making it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound has been used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect various cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Solubility: The hydroxyethyl group in the target compound likely enhances water solubility compared to ethyl () or methyl () analogues, which could improve oral bioavailability .

Biological Activity Trends: Chromenones with hydroxy or methoxy groups () often exhibit antimicrobial or antioxidant properties due to hydrogen-bonding capabilities . Piperazine modifications with aromatic groups (e.g., pyridine in , chlorophenyl in ) enhance receptor-binding specificity, as seen in kinase or GPCR-targeting drugs .

Synthetic and Computational Approaches: Piperazine-linked chromenones are frequently synthesized via Mannich reactions or nucleophilic substitutions (e.g., ) . Tools like AutoDock () are used to model interactions, suggesting the target compound may bind to enzymes or receptors via its hydroxyethyl-piperazine moiety .

Biological Activity

6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure, substituted with an ethyl group at the 6-position and a piperazinylmethyl group at the 4-position, with the piperazinyl group further substituted by a hydroxyethyl group. These structural characteristics contribute to its unique biological properties and potential therapeutic applications.

PropertyValue
IUPAC Name 6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
Molecular Formula C18H24N2O3
Molecular Weight 320.40 g/mol
CAS Number 896072-11-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

Molecular Targets

  • Enzymes : The compound may inhibit specific enzymes, such as kinases or proteases, that are crucial in various disease pathways.
  • Receptors : It can bind to receptors involved in cellular signaling, potentially modulating their activity.

Cellular Pathways Affected

The compound has been shown to influence several critical cellular pathways:

  • NF-κB Pathway : This pathway is integral to inflammation and immune response regulation. By modulating this pathway, the compound may exert anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds, shedding light on potential therapeutic applications:

  • Antimicrobial Activity : Research on piperazine derivatives indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies reported that certain piperazine-based compounds showed effective inhibition against various bacterial strains .
  • Antitumor Activity : In vitro assays have demonstrated that derivatives of chromenone can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. The structural modifications in this compound may enhance its efficacy compared to traditional chromenone derivatives.
  • Cytotoxicity Studies : Evaluations of cytotoxic effects on different cell lines have indicated that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells, which is crucial for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure ComparisonBiological Activity
4-(2-hydroxyethyl)piperazine derivativeSimilar piperazinyl structureAntimicrobial and antitumor properties
6-methoxy derivative of chromenoneSubstituted at different positionsVarying potency in enzyme inhibition

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